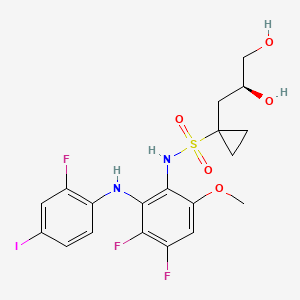
Refametinib
Übersicht
Beschreibung
Refametinib is an investigational small molecule that acts as a highly selective inhibitor of mitogen-activated extracellular signal-regulated kinase (MEK). It is primarily studied for its potential use in treating various types of cancer, particularly those with mutations in the RAS/RAF/MEK/ERK pathway .
Wissenschaftliche Forschungsanwendungen
Refametinib hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung des MEK-Signalwegs und seiner Rolle in der zellulären Signalübertragung eingesetzt.
Biologie: Wird auf seine Auswirkungen auf Zellproliferation, Differenzierung und Apoptose untersucht.
Medizin: Wird auf seine potenzielle Anwendung bei der Behandlung von Krebserkrankungen mit Mutationen im RAS/RAF/MEK/ERK-Signalweg untersucht, wie z. B. Leberzellkarzinom und Pankreaskrebs
Industrie: Wird bei der Entwicklung von zielgerichteten Krebstherapien eingesetzt und als Referenzverbindung in der Arzneimittelforschung
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv MEK1 und MEK2 hemmt, wichtige Komponenten des RAS/RAF/MEK/ERK-Signalwegs. Diese Hemmung verhindert die Phosphorylierung und Aktivierung der extrazellulären signalregulierten Kinase (ERK), was zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Krebszellen führt . Der Wirkmechanismus der Verbindung macht sie besonders effektiv gegen Tumore mit Mutationen in den RAS- oder RAF-Genen .
Ähnliche Verbindungen:
Trametinib: Ein weiterer MEK-Inhibitor, der zur Behandlung von metastasiertem Melanom eingesetzt wird.
Selumetinib: Wird in Kombination mit anderen Medikamenten zur Behandlung von fortgeschrittenem Lungenkrebs untersucht.
Pimasertib: Wird auf seine potenzielle Anwendung bei verschiedenen Krebsarten untersucht.
PD-0325901: Ein potenter MEK-Inhibitor, der sich in klinischen Studien für verschiedene Krebsarten befindet.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität für MEK1 und MEK2 sowie seiner Fähigkeit, den Signalweg in Tumoren mit bestimmten genetischen Mutationen zu hemmen. Diese Spezifität ermöglicht eine zielgerichtete Therapie mit potenziell weniger Nebenwirkungen im Vergleich zu nicht-selektiven Behandlungen .
Wirkmechanismus
Refametinib is a potent, highly selective, and allosteric inhibitor of mitogen-activated ERK kinase (MEK), a key component of the RAS/RAF/MEK/ERK pathway that is commonly defective in human tumors . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
this compound specifically targets the mitogen-activated ERK kinase (MEK1/2) . MEK1/2 is a key component of the RAS/RAF/MEK/ERK pathway, which plays a crucial role in cell cycle regulation in various diseases, including inflammatory bowel disease .
Mode of Action
this compound binds to an allosteric pocket adjacent to the ATP binding site of MEK1/2, locking the enzyme in a catalytically inactive conformation . This inhibits the growth factor-mediated cell signaling and tumor cell proliferation .
Biochemical Pathways
this compound affects the RAS/RAF/MEK/ERK signaling pathway, which is commonly defective in human tumors . This pathway is important in cell cycle regulation and is implicated in the tumorigenesis of various cancers .
Pharmacokinetics
It is known that this compound is orally bioavailable .
Result of Action
this compound’s action results in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation . It has demonstrated lower toxicities compared to first-generation MEK inhibitors in a subset of cancer patients .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, combined treatment with this compound and other drugs like Sorafenib might improve overall survival in patients with RAS-mutated hepatocellular carcinoma .
Biochemische Analyse
Biochemical Properties
Refametinib interacts with MEK1/2 enzymes, inhibiting their activity . This interaction is highly selective and non-ATP competitive . The inhibition of MEK1/2 by this compound disrupts the RAS/RAF/MEK/ERK signaling pathway, which can lead to the suppression of tumor cell proliferation and survival .
Cellular Effects
This compound has been shown to have anti-proliferative effects on various types of cells, including those in human tumors . It influences cell function by impacting cell signaling pathways, specifically the RAS/RAF/MEK/ERK pathway . This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation and survival .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to MEK1/2, inhibiting their activity, and preventing them from activating the downstream ERK kinase . This disrupts the RAS/RAF/MEK/ERK signaling pathway, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent activity over time . It has demonstrated stability and has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . At lower doses, this compound has been shown to effectively inhibit MEK1/2 and suppress tumor growth. At higher doses, it has been associated with a relatively high mortality rate .
Metabolic Pathways
This compound is involved in the RAS/RAF/MEK/ERK signaling pathway . It interacts with the MEK1/2 enzymes in this pathway, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
It is known that this compound is readily absorbed following oral administration, suggesting that it may be efficiently transported into cells .
Subcellular Localization
Given its role as a MEK1/2 inhibitor, it is likely that it localizes to the cytoplasm where these enzymes are typically found
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Refametinib is synthesized through a multi-step chemical process. The synthesis involves the formation of a sulfanilide moiety, which is a key structural component of the compound. The process typically includes the following steps:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups such as fluorine and iodine atoms.
- Final purification and crystallization to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound meets the required purity standards for clinical use. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Analyse Chemischer Reaktionen
Reaktionstypen: Refametinib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoffatomen.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoffatomen.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann .
Vergleich Mit ähnlichen Verbindungen
Trametinib: Another MEK inhibitor used in the treatment of metastatic melanoma.
Selumetinib: Studied in combination with other drugs for advanced lung cancer.
Pimasertib: Investigated for its potential use in various cancers.
PD-0325901: A potent MEK inhibitor in clinical trials for different types of cancer.
Uniqueness of Refametinib: this compound is unique due to its high selectivity for MEK1 and MEK2, as well as its ability to inhibit the pathway in tumors with specific genetic mutations. This specificity allows for targeted therapy with potentially fewer side effects compared to non-selective treatments .
Eigenschaften
IUPAC Name |
N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSACQWTXKSHJT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3IN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238961 | |
| Record name | Refametinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
RDEA119 is a potent, non-ATP competitive, highly selective inhibitor of MEK. RDEA119 is a highly potent and selective inhibitor of mitogen-activated ERK kinase (MEK), a key component of the RAS/RAF/MEK/ERK pathway that is commonly defective in human tumors. The MEK1/2 pathway is important in cell cycle regulation in inflammatory bowel disease, including ulcerative colitis and Crohn's disease. RDEA119 was shown to reduce damage to colonic tissue in two different mouse models of colitis, murine trinitrobenzene sulfonic acid (TNBS) colitis model and murine dextran sulfate sodium (DSS) colitis model. [Ardea Biosciences Inc. Press release] | |
| Record name | Refametinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06309 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
923032-37-5 | |
| Record name | Refametinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923032-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Refametinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923032375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Refametinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06309 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Refametinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[(2S)-2,3-dihydroxypropyl]cyclopropanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REFAMETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX07AFM0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q1: What is the primary molecular target of Refametinib?
A1: this compound is a potent, orally bioavailable, and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). [, , , , , , , ]
Q2: How does this compound interact with its target?
A2: Unlike ATP-competitive inhibitors, this compound binds to an allosteric site on MEK1/2. This binding prevents the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, effectively inhibiting the downstream signaling cascade. [, , , , ]
Q3: What are the downstream consequences of this compound-mediated MEK1/2 inhibition?
A3: this compound's inhibition of the MEK/ERK pathway leads to reduced tumor cell proliferation, decreased microvessel density (anti-angiogenic effect), and induction of apoptosis in various cancer models. [, , , ]
Q4: Does this compound impact other signaling pathways?
A4: While this compound primarily targets MEK1/2, research indicates potential crosstalk with other pathways. For instance, in KRAS mutant colorectal cancer cells, this compound treatment induced macrophage migration inhibitory factor (MIF) secretion, leading to STAT3 and MAPK activation, suggesting a potential resistance mechanism. [] Additionally, in hepatocellular carcinoma models, this compound combined with Sorafenib inhibited the Wnt/β-catenin pathway, regardless of β-catenin mutational status. []
Q5: What is the molecular formula and weight of this compound?
A5: This information is not provided in the provided research abstracts. You can find this information in drug databases or chemical structure resources.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research abstracts do not include detailed spectroscopic data. This information is typically available in chemical characterization studies or drug monographs.
Q7: How stable is this compound in drinking water?
A7: A study showed that when dissolved in drinking water and protected from UV/visible light, this compound remained stable with no significant degradation for 7 days. [] This finding facilitated a novel oral administration method for animal studies.
Q8: Does this compound have any catalytic properties?
A8: this compound is a kinase inhibitor and does not possess inherent catalytic properties. Its mechanism of action relies on inhibiting the enzymatic activity of MEK1/2.
Q9: Have computational approaches been applied to study this compound?
A9: Yes, molecular docking studies investigated the binding affinity of this compound to Twist1, a potential therapeutic target in malignant peripheral nerve sheath tumors (MPNSTs). [] Additionally, structure dynamics simulations of MEK1 in the presence of this compound were performed to confirm biosensor dynamics and understand the conformational changes induced by the drug. []
Q10: How do structural modifications of this compound affect its activity and selectivity?
A10: The provided research abstracts do not provide detailed SAR studies for this compound. SAR information is typically generated through systematic modifications of the compound's structure and evaluation of the resulting analogs in various biological assays.
Q11: What is the pharmacokinetic profile of this compound?
A12: this compound is readily absorbed after oral administration, displaying near-dose proportional pharmacokinetics. [] Its plasma half-life is approximately 16 hours at the maximum tolerated dose (MTD). [] Further details on absorption, distribution, metabolism, and excretion (ADME) are not provided in the abstracts.
Q12: Which cancer cell lines have shown sensitivity to this compound in vitro?
A14: this compound demonstrated anti-proliferative activity against a variety of cancer cell lines, including HCC1954, BT474 (breast cancer), HepG2 (liver cancer), and various patient-derived gastric cancer models. [, , ]
Q13: What in vivo models have been used to study this compound's efficacy?
A15: The efficacy of this compound has been evaluated in various animal models, including murine xenograft models of liver cancer, gastric cancer, pancreatic cancer, and patient-derived xenograft models of various cancers. [, , , , , ]
Q14: What is the clinical trial experience with this compound?
A16: this compound has been evaluated in clinical trials for various cancers, including hepatocellular carcinoma (HCC), pancreatic cancer, and colorectal cancer, both as monotherapy and in combination with other agents like Sorafenib and Gemcitabine. [, , , , , , , ]
Q15: What are the known resistance mechanisms to this compound?
A17: In KRAS mutant colorectal cancer cells, this compound treatment led to increased MIF secretion, activating STAT3 and MAPK, suggesting a potential resistance mechanism. [] Additionally, high allele frequency of KRAS functional mutations was associated with resistance to this compound in preclinical models and a clinical trial in pancreatic cancer. []
Q16: What are the common adverse events associated with this compound?
A16: This information is not the focus of the provided research abstracts. Detailed safety and toxicity profiles are typically found in clinical trial reports and drug information resources.
Q17: Are there specific drug delivery strategies being explored for this compound?
A20: The provided research abstracts do not specify drug delivery strategies for this compound beyond its oral bioavailability and the use of HPBCD in preclinical studies. []
Q18: Can liquid biopsies be used to assess KRAS status in the context of this compound therapy?
A22: Yes, studies have successfully utilized circulating tumor DNA (ctDNA) analysis by BEAMing technology to identify KRAS mutations in patients with HCC and pancreatic cancer enrolled in clinical trials with this compound. [, ] This approach offers a less invasive alternative to tissue biopsies for assessing potential predictive biomarkers.
Q19: What analytical methods have been employed to study this compound?
A23: Various analytical techniques have been used, including UHPLC-UV for stability assessment, western blotting for protein analysis, next-generation sequencing (NGS) for mutational analysis, and reverse phase protein array (RPPA) for studying protein expression and phosphorylation. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
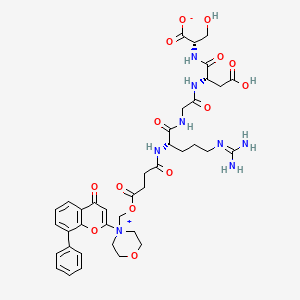
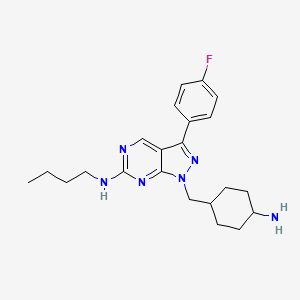
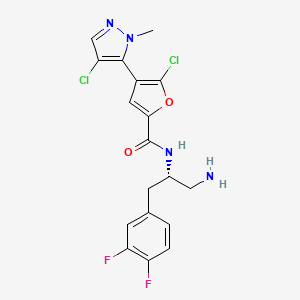



![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)


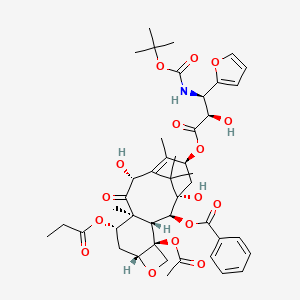

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)


